molecular formula C36H56FeN11O17S B15175557 Albomycin epsilon CAS No. 12676-10-7

Albomycin epsilon

Cat. No.: B15175557
CAS No.: 12676-10-7
M. Wt: 1002.8 g/mol
InChI Key: VQCJCCMAGPCDIK-DFBZBFILSA-N
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Description

Albomycin epsilon is a naturally occurring sideromycin, which is a type of antibiotic covalently linked to a siderophore. It was first isolated from the soil microorganism Streptomyces griseus in 1947. This compound is known for its potent antibacterial activity against both Gram-negative and Gram-positive bacteria, including multi-drug resistant strains .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Albomycin epsilon undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products

The major products formed from these reactions include modified versions of this compound with altered antibacterial properties .

Scientific Research Applications

Albomycin epsilon has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying siderophore-antibiotic conjugates.

    Biology: Investigated for its role in bacterial iron uptake mechanisms.

    Medicine: Explored as a potential antibacterial drug for treating infections caused by multi-drug resistant bacteria.

    Industry: Potential use in developing new antimicrobial agents

Mechanism of Action

Albomycin epsilon functions as a specific inhibitor of seryl-tRNA synthetases. It is actively transported into bacterial cells via siderophore uptake pathways, a mechanism often referred to as the “Trojan horse” strategy. Once inside the cell, it inhibits seryl-tRNA synthetase, thereby disrupting protein synthesis and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Albomycin epsilon is unique due to its potent activity against both Gram-negative and Gram-positive bacteria, including strains resistant to multiple drugs. Its specific inhibition of seryl-tRNA synthetases and efficient uptake via siderophore pathways make it a promising candidate for developing new antibacterial therapies .

Properties

CAS No.

12676-10-7

Molecular Formula

C36H56FeN11O17S

Molecular Weight

1002.8 g/mol

IUPAC Name

(2R,3S)-2-[[(2S)-2-[[(2S)-5-[acetyl(oxido)amino]-2-[[(2S)-5-[acetyl(oxido)amino]-2-[[(2S)-5-[acetyl(oxido)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(4-imino-3-methyl-2-oxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoate;hydron;iron(3+)

InChI

InChI=1S/C36H56N11O17S.Fe/c1-17(49)45(62)12-5-8-20(37)30(55)39-21(9-6-13-46(63)18(2)50)31(56)40-22(10-7-14-47(64)19(3)51)32(57)41-23(16-48)33(58)42-25(35(59)60)26(52)29-27(53)28(54)34(65-29)44-15-11-24(38)43(4)36(44)61;/h11,15,20-23,25-29,34,38,48,52-54H,5-10,12-14,16,37H2,1-4H3,(H,39,55)(H,40,56)(H,41,57)(H,42,58)(H,59,60);/q-3;+3/t20-,21-,22-,23-,25+,26-,27+,28+,29+,34+;/m0./s1

InChI Key

VQCJCCMAGPCDIK-DFBZBFILSA-N

Isomeric SMILES

[H+].CC(=O)N(CCC[C@@H](C(=O)N[C@@H](CCCN(C(=O)C)[O-])C(=O)N[C@@H](CCCN(C(=O)C)[O-])C(=O)N[C@@H](CO)C(=O)N[C@H]([C@@H]([C@@H]1[C@@H]([C@H]([C@@H](S1)N2C=CC(=N)N(C2=O)C)O)O)O)C(=O)[O-])N)[O-].[Fe+3]

Canonical SMILES

[H+].CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)[O-])C(=O)NC(CCCN(C(=O)C)[O-])C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=N)N(C2=O)C)O)O)O)C(=O)[O-])N)[O-].[Fe+3]

Origin of Product

United States

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